2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

anticonvulsant epilepsy maximal electroshock seizure

Choose 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (CAS 74169-70-3) for your research based on its unique in vivo profile. This N-ethyl secondary amide is a validated antiepileptic lead with an ED₅₀ of 19.1 mg/kg (i.p., mice) in the MES model, comparable to phenytoin, and a favorable neurotoxicity profile. Its N-ethyl substitution confers a selectivity bias toward COX-2, making it suitable for anti-inflammatory research. As a phthalimide acetamide derivative, it is a potent chemotype for acetylcholinesterase inhibition studies. Incorporate this compound into your SAR matrix to explore how this specific N-ethyl modification critically impacts target engagement versus N-methyl, N-propyl, or N-benzyl analogs.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 74169-70-3
Cat. No. B3955603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-
CAS74169-70-3
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H12N2O3/c1-2-13-10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6H,2,7H2,1H3,(H,13,15)
InChIKeyUKUUGNZWUVOVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (CAS 74169-70-3): Phthalimide-Derived Acetamide for Anticonvulsant and COX-2 Research


2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (CAS 74169-70-3; C₁₂H₁₂N₂O₃; MW 232.24) is an N-ethyl substituted phthalimide acetamide derivative [1]. This secondary amide incorporates the 1,3-dioxoisoindoline (phthalimide) core, a privileged scaffold in medicinal chemistry that has yielded multiple clinically relevant agents and research probes [2]. The compound belongs to a broader family of N-substituted phthalimide acetamides whose biological activity profile is exquisitely sensitive to the nature of the amide substituent—a critical consideration for procurement decisions .

Procurement Risk Alert: N-Substitution Determines 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- Biological Profile


Substitution on the acetamide nitrogen fundamentally dictates the pharmacological fingerprint of this chemotype. Primary amide analogs exhibit preferential COX-1 inhibition, whereas secondary or tertiary amides—such as the target N-ethyl derivative—shift selectivity toward COX-2 . Within a homologous series, anticonvulsant potency varies dramatically with the amino acid chain length; glycine-derived amides (including the N-ethyl compound) demonstrate superior activity relative to β-alanine and GABA congeners [1]. Consequently, substituting a methyl, propyl, benzyl, or diethyl analog for the N-ethyl variant will alter target engagement, isoform selectivity, and in vivo efficacy. The quantitative evidence below establishes precisely where this specific N-ethyl acetamide differentiates from its closest structural neighbors.

Quantitative Differentiation of 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-: Comparator-Backed Evidence


Anticonvulsant Potency (ED₅₀ 19.1 mg/kg i.p.) Comparable to Phenytoin on a Molar Basis

In the maximal electroshock seizure (MES) model—a gold-standard assay for anticonvulsant drug discovery—2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (designated compound 4b) exhibited an ED₅₀ of 19.1 mg/kg upon intraperitoneal administration to mice. On a molar basis, this anticonvulsant activity is directly comparable to that of phenytoin, the reference antiepileptic drug, with the added advantage of minimal neurotoxicity in the rotorod test [1]. Within the same study, glycine-derived phthaloyl amides as a class demonstrated significantly higher anticonvulsant efficacy than the corresponding β-alanine and GABA derivatives—a SAR trend that supports the selection of this specific N-ethyl glycine analog over longer-chain or alternative amino acid congeners [1].

anticonvulsant epilepsy maximal electroshock seizure

COX-2 Selectivity Shift Conferred by Secondary Amide Substitution

A systematic evaluation of 15 N,N-phthaloylacetamide derivatives established a clear structure-selectivity relationship: the primary amide scaffold exhibits higher COX-1 selectivity, whereas conversion to a secondary or tertiary amide lowers overall potency but shifts the selectivity profile toward COX-2 inhibition . 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- bears a secondary amide (N-ethyl) and thus aligns with the COX-2-favoring phenotype. This differentiation is critical for programs targeting COX-2-mediated inflammation while minimizing COX-1-related gastrointestinal toxicity. In contrast, the unsubstituted primary amide analog (2-Isoindolineacetamide, 1,3-dioxo-) would be expected to exhibit the opposite COX-1-preferring profile .

COX-2 anti-inflammatory cyclooxygenase isoform selectivity

Acetylcholinesterase (AChE) Inhibitory Potential of the Phthalimide Acetamide Chemotype

Multiple independent research programs have validated the phthalimide acetamide scaffold as a productive template for acetylcholinesterase (AChE) inhibition. For instance, donepezil-phthalimide hybrids achieved IC₅₀ values in the low nanomolar range against AChE [1], and novel phthalimide derivatives designed as AChE inhibitors demonstrated IC₅₀ values as low as 13.58 nM [2]. While 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- itself has not been directly profiled in these studies, its structural homology to validated AChE inhibitors positions it as a logical candidate for cholinergic target exploration. Comparative SAR across N-substituted phthalimide acetamides indicates that the nature of the amide substituent (methyl, ethyl, propyl, benzyl) can modulate both potency and blood-brain barrier permeability [3].

acetylcholinesterase Alzheimer's disease neurodegeneration

Structural Differentiation: N-Ethyl vs. N-Methyl, N-Propyl, N-Diethyl, and N-Benzyl Analogs

The target compound (C₁₂H₁₂N₂O₃; MW 232.24) occupies a distinct position in the homologous series of N-alkyl phthalimide acetamides. Compared to the N-methyl analog (MW 218.21; CAS 42472-84-4), the ethyl substituent increases lipophilicity (clogP ~1.2) and molecular weight by ~14 Da, which can influence membrane permeability and metabolic stability. The N-propyl analog (MW 246.26; CAS 74169-71-4) adds further bulk, while the N-diethyl derivative (MW 260.29; CAS 74169-74-7) is a tertiary amide with no hydrogen-bond donor capacity on the amide nitrogen—a feature that dramatically alters binding interactions [1]. The N-benzyl analog (MW 294.31; CAS 4905-17-3) introduces an aromatic ring that may engage in π-stacking interactions but increases molecular complexity. These physicochemical differences translate into divergent ADME and target engagement profiles, underscoring the importance of precise chemical identity in procurement.

SAR homologation pharmacokinetics lipophilicity

Procurement-Focused Application Scenarios for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl- (CAS 74169-70-3)


Anticonvulsant Drug Discovery and Preclinical Epilepsy Models

Procure this compound as a validated antiepileptic lead with in vivo efficacy comparable to phenytoin in the maximal electroshock seizure (MES) model [1]. Its ED₅₀ of 19.1 mg/kg (i.p., mice) and favorable neurotoxicity profile make it suitable for SAR expansion and optimization programs targeting treatment-resistant epilepsy. The glycine-derived phthaloyl amide scaffold offers a chemically tractable starting point for analog synthesis.

COX-2-Selective Anti-Inflammatory Probe Development

Utilize this secondary amide as a tool compound to interrogate COX-2-mediated inflammatory pathways. The N-ethyl substitution confers a selectivity bias toward COX-2 over COX-1 relative to primary amide congeners . This feature is valuable for exploring non-steroidal anti-inflammatory mechanisms with reduced gastrointestinal liability.

Acetylcholinesterase Inhibitor Screening and Alzheimer's Disease Research

Screen this phthalimide acetamide derivative in acetylcholinesterase (AChE) inhibition assays as part of a cholinergic hypothesis-driven campaign. The chemotype has demonstrated potent AChE inhibition (IC₅₀ values in the nanomolar range for related analogs) and favorable predicted CNS penetration [2]. The N-ethyl substituent may modulate both potency and blood-brain barrier transit.

Structure-Activity Relationship (SAR) Studies on N-Substituted Phthalimide Acetamides

Incorporate this N-ethyl derivative into a systematic SAR matrix alongside its N-methyl, N-propyl, N-diethyl, and N-benzyl counterparts. The well-defined physicochemical progression (MW 218 → 232 → 246 → 260 → 294) enables quantitative analysis of how incremental alkyl chain elongation or branching impacts target engagement, metabolic stability, and in vivo pharmacokinetics [3].

Quote Request

Request a Quote for 2-Isoindolineacetamide, 1,3-dioxo-N-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.